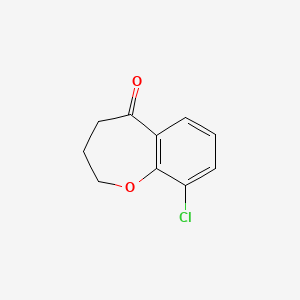
Tetrabenzylzirconium
Vue d'ensemble
Description
Tetrabenzylzirconium (TBBz) is a synthetic organometallic compound composed of four benzyl groups and one zirconium atom. It is one of the most widely studied organometallic compounds due to its unique properties and potential applications in a variety of fields. TBBz has been extensively studied for its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
(C6H5CH2)4Zr(C_6H_5CH_2)_4Zr(C6H5CH2)4Zr
, is a versatile organometallic compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications of TBZ, each with a detailed section and heading.Zirconium-Based Metal-Organic Frameworks (Zr-MOFs)
TBZ: is a precursor in the synthesis of Zr-MOFs . These frameworks are highly valued for their thermal, chemical, and hydrolytic stability. Zr-MOFs have a vast range of applications, including gas storage and separation, heterogeneous catalysis, and chemical sensing. The design and synthesis of functional Zr-MOFs using TBZ allow for tailored materials that meet specific industrial and environmental needs.
Water Adsorption and Purification
TBZ: -derived materials, such as Zr-MOFs, exhibit excellent water adsorption capabilities . This property is exploited in water purification systems to remove impurities and contaminants. The high surface area and porosity of these materials, coupled with their stability, make them suitable for use in water treatment facilities and portable purification devices.
Propriétés
IUPAC Name |
methanidylbenzene;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMQGXOMLSFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabenzylzirconium | |
CAS RN |
24356-01-2 | |
| Record name | Tetrabenzylzirconium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of tetrabenzylzirconium and what unique features does it possess?
A1: Tetrabenzylzirconium (Zr(CH2C6H5)4) exhibits a distorted tetrahedral geometry around the central zirconium atom. [, ] This distortion is attributed to interactions between the aromatic rings of the benzyl ligands and the zirconium atom. [] Interestingly, the Zr–CH2–Cipso bond angles in tetrabenzylzirconium are flexible and can vary significantly, as observed in different crystallographic modifications. [, ] This flexibility suggests potential for η2-bonding of the benzyl ligands. []
Q2: How does the structure of tetrabenzylzirconium influence its reactivity and applications?
A2: The labile nature of the benzyl ligands in tetrabenzylzirconium makes it a useful precursor for synthesizing various zirconium complexes. [, , , ] Upon reaction with protic reagents like alcohols or phenols, benzyl groups are readily replaced, allowing for the introduction of different ligands. [, ] This reactivity is exploited in the synthesis of zirconium catalysts for olefin polymerization. [, , , , ]
Q3: Can tetrabenzylzirconium be used directly as a catalyst for olefin polymerization?
A3: While tetrabenzylzirconium itself doesn't efficiently initiate olefin polymerization, it becomes catalytically active upon activation with a cocatalyst. [, , , ] Common cocatalysts include methylaluminoxane (MAO) [] and tris(pentafluorophenyl)borane (B(C6F5)3). [, , , ]
Q4: What is the role of the cocatalyst in tetrabenzylzirconium-catalyzed polymerization?
A4: Cocatalysts play a crucial role in generating the active catalytic species from tetrabenzylzirconium. [, , ] For instance, MAO is believed to alkylate the zirconium center, forming a cationic zirconium alkyl species that initiates polymerization. [] Similarly, B(C6F5)3 abstracts a benzyl ligand, generating a highly Lewis acidic zirconium cation capable of coordinating and activating olefins. [, , , ]
Q5: What types of polymers can be synthesized using tetrabenzylzirconium-based catalysts?
A5: Tetrabenzylzirconium, when activated appropriately, catalyzes the polymerization of various olefins. [, , , , , , ] It has been successfully employed for the synthesis of polyethylene, [] polypropylene, [, , ] polystyrene, [, ] and even copolymers of ethylene and propylene. []
Q6: Does the polymerization mechanism change with different monomers or reaction conditions?
A6: The polymerization mechanism can indeed be influenced by the monomer and reaction conditions. [] Studies with styrene polymerization using tetrabenzylzirconium/triethylaluminium systems highlight this variability. [, ] Depending on the solvent and the styrene derivative used, the polymerization can proceed via coordinated anionic, radical, or cationic mechanisms. []
Q7: How does the presence of electron-withdrawing groups on the benzyl ligands affect the catalytic activity of tetrabenzylzirconium complexes?
A8: Introducing electron-withdrawing groups on the benzyl ligands has been shown to increase the catalyst's activity in olefin polymerization. [] This enhancement is attributed to the increased electrophilicity of the zirconium center upon incorporating electron-withdrawing substituents. []
Q8: What is the role of steric bulk in tetrabenzylzirconium complexes used for polymerization?
A9: Steric bulk around the zirconium center plays a crucial role in controlling the molecular weight and tacticity of the polymers produced. [, , ] Bulky ligands can hinder monomer approach and insertion, impacting both the polymerization rate and the microstructure of the resulting polymer chain. [, ]
Q9: Can tetrabenzylzirconium be immobilized on a support material for polymerization?
A10: Yes, tetrabenzylzirconium can be supported on materials like alumina or silica, creating heterogeneous catalysts for olefin polymerization. [, ] The activity of these supported catalysts is influenced by the hydroxyl group concentration on the support surface, impacting the nature of the zirconium species formed. []
Q10: How does the presence of hydrogen affect the polymerization activity of tetrabenzylzirconium-based catalysts?
A12: Hydrogen acts as a chain transfer agent in olefin polymerization. [] Its presence during polymerization with tetrabenzylzirconium catalysts reduces both the polymerization rate and the molecular weight of the resulting polymers. [] This effect is attributed to the formation of zirconium hydride species, which are less active in monomer enchainment. []
Q11: Have any computational studies been conducted on tetrabenzylzirconium and its derivatives?
A13: Yes, computational methods, particularly density functional theory (DFT) calculations, have been employed to understand the structural features and reactivity of tetrabenzylzirconium. [] DFT calculations have been used to investigate the energy barriers associated with Zr–CH2–Cipso bond angle distortions, providing insights into the flexibility of benzyl ligand coordination. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



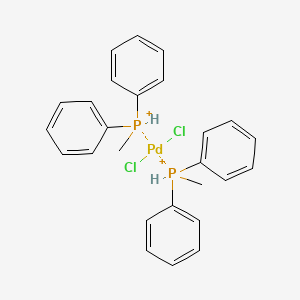



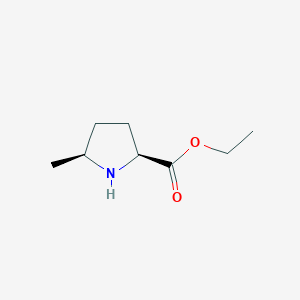
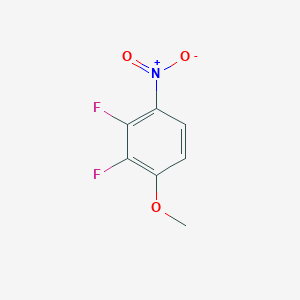
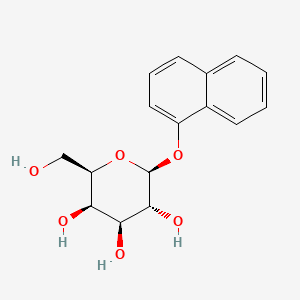
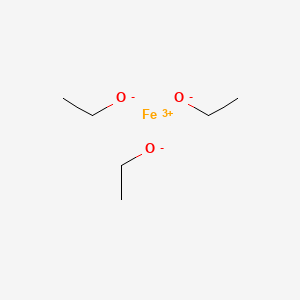

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1588531.png)


![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
